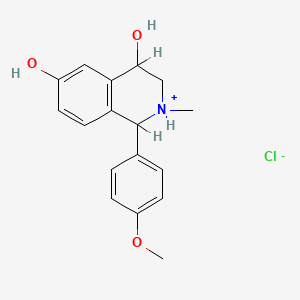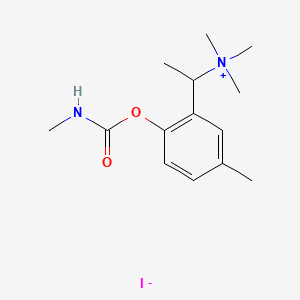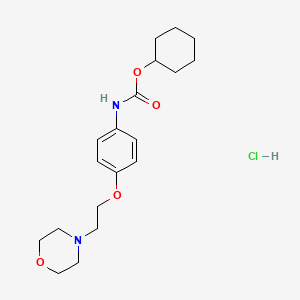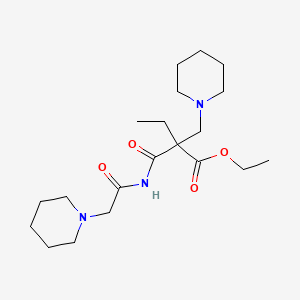
2-Ethyl-N-(piperidinoacetyl)-2-(piperidinomethyl)malonamic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL2-[(2-PIPERIDIN-1-YLACETYL)CARBAMOYL]-2-(PIPERIDIN-1-YLMETHYL)BUTANOATE: is a complex organic compound that features a piperidine moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL2-[(2-PIPERIDIN-1-YLACETYL)CARBAMOYL]-2-(PIPERIDIN-1-YLMETHYL)BUTANOATE typically involves multi-step organic reactions. One common method includes the acylation of piperidine derivatives followed by esterification. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: ETHYL2-[(2-PIPERIDIN-1-YLACETYL)CARBAMOYL]-2-(PIPERIDIN-1-YLMETHYL)BUTANOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Wissenschaftliche Forschungsanwendungen
ETHYL2-[(2-PIPERIDIN-1-YLACETYL)CARBAMOYL]-2-(PIPERIDIN-1-YLMETHYL)BUTANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL2-[(2-PIPERIDIN-1-YLACETYL)CARBAMOYL]-2-(PIPERIDIN-1-YLMETHYL)BUTANOATE involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a cascade of biochemical events that result in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer activities.
Uniqueness: ETHYL2-[(2-PIPERIDIN-1-YLACETYL)CARBAMOYL]-2-(PIPERIDIN-1-YLMETHYL)BUTANOATE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Eigenschaften
CAS-Nummer |
94763-82-3 |
|---|---|
Molekularformel |
C20H35N3O4 |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
ethyl 2-[(2-piperidin-1-ylacetyl)carbamoyl]-2-(piperidin-1-ylmethyl)butanoate |
InChI |
InChI=1S/C20H35N3O4/c1-3-20(19(26)27-4-2,16-23-13-9-6-10-14-23)18(25)21-17(24)15-22-11-7-5-8-12-22/h3-16H2,1-2H3,(H,21,24,25) |
InChI-Schlüssel |
WROJVIAJQFEBOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN1CCCCC1)(C(=O)NC(=O)CN2CCCCC2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13786941.png)
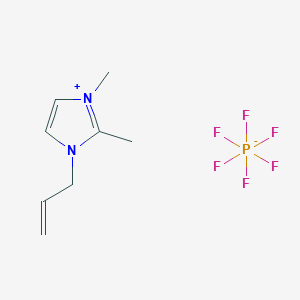
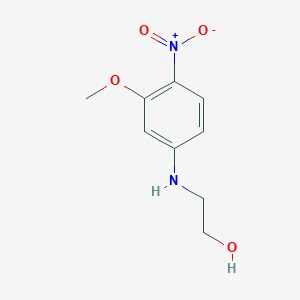
![Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]-](/img/structure/B13786952.png)
![(1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13786970.png)
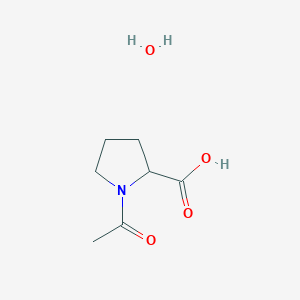
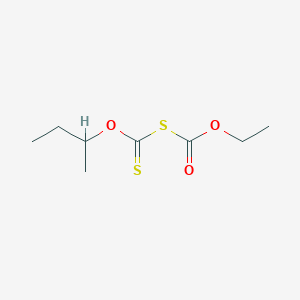
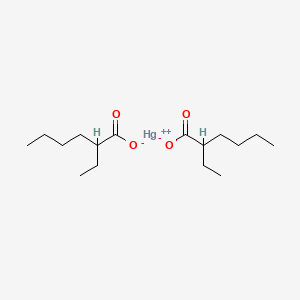
![[(3S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl] acetate](/img/structure/B13786997.png)

